molecular formula C18H17N3O B5496475 N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide

N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide

Cat. No. B5496475
M. Wt: 291.3 g/mol
InChI Key: PZNFZIIUVMUDFG-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide, also known as BPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAA belongs to the class of pyrazole compounds, which are known for their diverse biological activities.

Scientific Research Applications

1. Epilepsy Treatment

N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives have been identified as potent, selective brain-penetrating T-type calcium channel blockers. These derivatives, including compound 66b (ACT-709478), show promise as clinical candidates for treating generalized epilepsies due to their solubility, brain penetration, and negative results in the Ames test (Bezençon et al., 2017).

2. Anticonvulsant Activity

Studies have shown that certain N-phenylacetamide and N-benzylamide derivatives, including those with a pyrazole ring, exhibit anticonvulsant activity. These compounds were tested in the maximal electroshock test, a standard method for evaluating anticonvulsant drugs (Tarikogullari et al., 2010).

3. Cytotoxic Activity

A series of novel derivatives of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide have been synthesized and evaluated for their cytotoxic activity against human breast cancer cell line MCF-7. Some derivatives, particularly compounds 11d and 11n, showed promising cytotoxic activity, indicating potential for cancer treatment applications (Kolluri et al., 2020).

4. Antipsychotic Potential

Compounds derived from N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide have been studied for their antipsychotic-like profile in behavioral animal tests. These compounds, unlike clinically available antipsychotic agents, did not interact with dopamine receptors, indicating a unique mode of action for potential antipsychotic applications (Wise et al., 1987).

5. Antimicrobial Properties

Novel pyrazole-imidazole-triazole hybrids containing the N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide structure have been synthesized and shown to exhibit antimicrobial properties. These compounds were tested against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Punia et al., 2021).

6. Anti-In

flammatory ActivitySeveral derivatives of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide have been synthesized and evaluated for their anti-inflammatory activity. Among these compounds, some showed significant anti-inflammatory effects, suggesting their potential use in treating inflammatory conditions (Sunder & Maleraju, 2013).

7. Cholinesterase Inhibitory Activity

N-phenylacetamide derivatives with pyrazole and triazole rings have been synthesized to investigate their cholinesterase inhibitory activities. These compounds exhibited moderate and selective acetylcholinesterase inhibitory activity, which is relevant in the context of Alzheimer’s disease treatment (Tarikogullari et al., 2015).

8. Antioxidant Properties

Studies have shown that certain N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives possess significant antioxidant activity. This activity suggests potential applications in combating oxidative stress-related diseases and conditions (Chkirate et al., 2019).

9. Antitumor Evaluation

Certain N-substituted-2-amino-1,3,4-thiadiazoles derived from N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide have been synthesized and evaluated for their cytotoxicity and antioxidant activities, showing promising results as antitumor agents (Hamama et al., 2013).

10. Anticancer Potential

A series of substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide was found to inhibit the growth of H322 lung cancer cells by inducing apoptosis, demonstrating their potential as anticancer agents (Lv et al., 2012).

properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(13-15-7-3-1-4-8-15)19-17-11-12-21(20-17)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNFZIIUVMUDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpyrazol-3-yl)-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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